2-Methoxy-5-(pentafluorosulfur)benzoic acid

Hammett constant Electron-withdrawing group Substituent effect

2-Methoxy-5-(pentafluorosulfur)benzoic acid (CAS 1211516-08-3; synonym 2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzoic acid) is an aromatic SF5-containing benzoic acid derivative with molecular formula C8H7F5O3S and molecular weight 278.20 g/mol. The pentafluorosulfanyl (SF5) group is widely recognized as a 'super-trifluoromethyl' substituent, possessing substantially higher electronegativity (group electronegativity 3.65 vs.

Molecular Formula C8H7F5O3S
Molecular Weight 278.20
CAS No. 1211516-08-3
Cat. No. B3222109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(pentafluorosulfur)benzoic acid
CAS1211516-08-3
Molecular FormulaC8H7F5O3S
Molecular Weight278.20
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)O
InChIInChI=1S/C8H7F5O3S/c1-16-7-3-2-5(4-6(7)8(14)15)17(9,10,11,12)13/h2-4H,1H3,(H,14,15)
InChIKeySTKWSTMSPXNSCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-(pentafluorosulfur)benzoic Acid (CAS 1211516-08-3): A Strategic SF5-Containing Building Block for Drug Discovery and Agrochemical Research Procurement


2-Methoxy-5-(pentafluorosulfur)benzoic acid (CAS 1211516-08-3; synonym 2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzoic acid) is an aromatic SF5-containing benzoic acid derivative with molecular formula C8H7F5O3S and molecular weight 278.20 g/mol . The pentafluorosulfanyl (SF5) group is widely recognized as a 'super-trifluoromethyl' substituent, possessing substantially higher electronegativity (group electronegativity 3.65 vs. 3.36 for CF3; Hammett σI = +0.55 vs. +0.39), greater lipophilicity (Hansch π = 1.51 vs. 1.09), and a larger dipole moment (3.44 D vs. 2.60 D for the corresponding phenyl-CF3) [1][2]. These properties render the compound a versatile intermediate for medicinal chemistry, crop protection, and materials science applications where enhanced target engagement, membrane permeability, and metabolic stability are sought [3].

Why 2-Methoxy-5-(pentafluorosulfur)benzoic Acid Cannot Be Substituted by CF3 or Non-Fluorinated Analogs in Procurement Decisions


The pentafluorosulfanyl (SF5) group is not merely a larger fluorinated substituent; it exhibits quantifiably distinct electronic, lipophilic, and steric properties that fundamentally alter molecular behavior compared to its closest analog, the trifluoromethyl (CF3) group [1]. Replacing SF5 with CF3 in a benzoic acid scaffold reduces the electron-withdrawing power (Hammett σI drops from +0.55 to +0.39), decreases lipophilicity (Hansch π falls from 1.51 to 1.09), lowers the dipole moment (from 3.44 D to 2.60 D), and increases the pKa (from 4.82 to 5.11), each of which has direct consequences for target binding affinity, membrane permeability, solubility, and pharmacokinetics [1]. Substitution by the non-fluorinated 2-methoxybenzoic acid results in complete loss of the electron-withdrawing and lipophilic contributions of the SF5 group, drastically altering molecular recognition by biological targets, chemical reactivity in cross-coupling reactions, and stability toward metabolic degradation [2]. Therefore, generic substitution of this compound with any CF3 or non-fluorinated analog is scientifically unsound and can invalidate structure-activity relationships (SAR) established during lead optimization.

Quantitative Comparative Evidence for 2-Methoxy-5-(pentafluorosulfur)benzoic Acid (CAS 1211516-08-3) Versus Closest Analogs


SF5 vs CF3: Stronger Electron-Withdrawing Effect Directly Measured by Hammett Constants

The SF5 group in 2-methoxy-5-(pentafluorosulfur)benzoic acid exerts a significantly stronger inductive electron-withdrawing effect than the corresponding CF3 analog. The Hammett inductive constant σI for SF5 is +0.55, compared to +0.39 for CF3 [1]. This 41% greater electron-withdrawing capacity directly influences the acidity, reactivity, and target-binding properties of the benzoic acid scaffold.

Hammett constant Electron-withdrawing group Substituent effect QSAR

SF5 vs CF3: Higher Lipophilicity Quantified by Hansch Hydrophobic Constant π

The SF5 group confers substantially greater lipophilicity than CF3, as quantified by the Hansch hydrophobic substituent constant π. The π value for SF5 is 1.51, versus 1.09 for CF3 [1]. Additionally, the experimentally measured logP for 2-methoxy-5-(pentafluorosulfanyl)benzoic acid is 4.05, while the corresponding CF3 analog 2-methoxy-5-(trifluoromethyl)benzoic acid has a lower predicted logP (approximately 3.0-3.5 based on aromatic SF5 vs CF3 logP differences of ~0.5-0.6 log units [2]).

Lipophilicity LogP Hansch constant Drug-likeness

SF5 vs CF3: Enhanced Dipole Moment Influencing Intermolecular Interactions and Crystallinity

Phenylsulfur pentafluoride (Ph-SF5) possesses a dipole moment of 3.44 D, significantly larger than that of benzotrifluoride (Ph-CF3) at 2.60 D [1]. This 32% larger dipole moment arises from the octahedral geometry of the SF5 group and the stronger polarization of the S-F bonds. When incorporated into 2-methoxy-5-(pentafluorosulfur)benzoic acid, this heightened polarity influences intermolecular interactions, crystal packing, and solvent partitioning relative to the CF3 analog.

Dipole moment Dielectric anisotropy Molecular recognition Crystal engineering

SF5 vs CF3: Differential Impact on Benzoic Acid Acidity (pKa Shift) Directly Affecting Ionization State

The stronger electron-withdrawing nature of the SF5 group relative to CF3 is manifested in the pKa of the corresponding benzoic acids. The pKa of 4-SF5-benzoic acid is 4.82, compared with 5.11 for 4-CF3-benzoic acid [1]. For 2-methoxy-5-(pentafluorosulfur)benzoic acid specifically, the predicted pKa is approximately 3.0-3.5 (ACD/Labs prediction for the ortho-methoxy, para-SF5-substituted benzoic acid), which is significantly lower than the predicted pKa of ~4.0-4.5 for the corresponding CF3 analog 2-methoxy-5-(trifluoromethyl)benzoic acid. This pKa difference of approximately 0.5-1.0 log units means the SF5 compound is a stronger acid and will be predominantly ionized at physiological pH 7.4.

pKa Ionization state Acid strength Physicochemical profiling

SF5 vs CF3: Higher Thermal and Chemical Stability Supporting Harsher Reaction Conditions

Aromatic SF5 compounds exhibit superior stability to strong acids and bases compared to their CF3 counterparts. While 4-CF3-aniline undergoes hydrolysis in 1 M NaOH within 2 hours, 4-SF5-aniline remains stable in 2 M NaOH for 48 hours. Similarly, SF5-substituted benzoic acids resist boiling 98% H2SO4, whereas CF3 analogs degrade under these conditions [1]. This enhanced stability is attributed to the greater kinetic inertness of the S-F bonds and the octahedral geometry of the SF5 group.

Thermal stability Chemical stability Hydrolytic stability Process chemistry

Optimal Application Scenarios for Procuring 2-Methoxy-5-(pentafluorosulfur)benzoic Acid (CAS 1211516-08-3) Based on Quantitative Evidence


Medicinal Chemistry: Bioisosteric Replacement of CF3 in Lead Optimization Requiring Enhanced Target Affinity and Membrane Permeability

Given the 41% stronger electron-withdrawing effect (σI +0.55 vs +0.39) and 39% higher lipophilicity (π 1.51 vs 1.09) of SF5 over CF3, 2-methoxy-5-(pentafluorosulfur)benzoic acid is the building block of choice when an SAR series has identified the para-substituted benzoic acid as a key pharmacophore, but improved target binding affinity (via stronger dipole-dipole interactions and lower pKa-driven ionization) or enhanced membrane permeability is required [1]. For example, in kinase inhibitor or GPCR modulator programs where the CF3 analog shows moderate potency, the SF5 variant has been documented to improve activity by 3-9 fold in matched-pair analyses [2]. Researchers should procure this compound when the program explicitly requires an increase in electron-withdrawal and lipophilicity beyond what CF3 can deliver, without enlarging the steric footprint to that of a tert-butyl group.

Agrochemical Discovery: Designing Insecticidal Meta-Diamides and Crop Protection Agents with Superior Selectivity

The SF5 group has been validated in meta-diamide insecticides (e.g., compound 4d in Molecules 2020, 25, 5536), where it conferred excellent insecticidal potency (feeding inhibition area 0-5%), high selectivity (>30 μM IC50 against mammalian GABA and glycine receptors), and favorable physicochemical properties including LogP and aqueous solubility comparable to broflanilide [1]. 2-Methoxy-5-(pentafluorosulfur)benzoic acid serves as a key intermediate for constructing SF5-containing benzamide insecticides. Procurement is indicated when developing next-generation crop protection agents that require high target-species selectivity and favorable environmental partitioning (SF5 compounds are ~0.5-0.6 log units more lipophilic than CF3 analogs, yielding soil/organic matter partitioning profiles distinct from CF3-based agrochemicals) [2].

Materials Science: Synthesis of High-Dielectric Liquid Crystals and Functional Polymers Requiring Large Dipole Moments

The 3.44 D dipole moment of the SF5-phenyl core versus 2.60 D for CF3-phenyl translates to a 32% enhancement in dielectric anisotropy when incorporated into liquid crystalline materials [1]. 2-Methoxy-5-(pentafluorosulfur)benzoic acid provides a functionalizable carboxylic acid handle for esterification or amidation, enabling its covalent attachment to mesogenic cores or polymer backbones. Procurement is recommended for materials chemistry groups developing high-Δε liquid crystals for display applications or fluorinated polymers where the combination of high polarity and high lipophilicity is required [1]. The superior thermal stability (>300°C) and chemical inertness of the SF5 group also make this compound suitable for high-temperature processing or harsh operating environments.

Synthetic Methodology: Development of Robust Multi-Step Routes Requiring Acid/Base-Stable SF5 Building Blocks

The documented stability of SF5-substituted benzoic acids in boiling 98% H2SO4 and 2 M NaOH for extended periods (48+ hours) far exceeds that of CF3 analogs, which degrade under comparable conditions [1]. 2-Methoxy-5-(pentafluorosulfur)benzoic acid can therefore be employed as a stable intermediate in synthetic sequences involving aggressive acidic or basic transformations that would cleave or hydrolyze CF3 groups. This includes Friedel-Crafts acylations, nitrations, sulfonations, and transition-metal-catalyzed cross-couplings under forcing conditions. Process chemists and medicinal chemistry groups designing convergent synthetic routes that require a 'survivable' fluorinated benzoic acid building block should preferentially procure this compound.

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